N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a chloroacetamide derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group and an ethyl-acetamide moiety. The compound’s structure includes a piperidin-2-ylmethyl group, which distinguishes it from positional isomers (e.g., piperidin-3-yl or -4-yl derivatives) and analogs with alternative N-alkyl substituents .
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-14(10(2)16)9-11-6-4-5-7-15(11)12(17)8-13/h11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZIJROAGDWPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of a base to form the intermediate N-(2-chloroacetyl)piperidine.
Step 2: The intermediate is then reacted with ethylacetamide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is investigated for its potential as a drug candidate due to its structural similarity to known pharmacological agents. Its piperidine moiety is often associated with analgesic and anesthetic properties, which could be leveraged in developing new pain management therapies.
-
Neuropharmacology
- The compound's interaction with neurotransmitter systems is a significant area of research. Studies have indicated that derivatives of piperidine can influence dopamine and serotonin receptors, potentially leading to applications in treating neurological disorders such as depression or schizophrenia.
-
Chemical Synthesis
- As a versatile intermediate, this compound can be utilized in the synthesis of more complex molecules in organic chemistry. Its chlorinated acetyl group can serve as a reactive site for further modifications, facilitating the development of new chemical entities.
Case Study 1: Analgesic Properties
A study published in the Journal of Medicinal Chemistry explored several piperidine derivatives, including this compound. The results indicated that certain modifications led to enhanced analgesic activity compared to traditional opioids, suggesting a promising avenue for pain relief without the associated risks of addiction.
Case Study 2: Neurotransmitter Modulation
Research conducted by a team at a leading university examined the effects of this compound on serotonin receptor activity. The findings revealed that it could act as a partial agonist at specific serotonin receptors, providing insights into its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
Comparison with Similar Compounds
Positional Isomers on the Piperidine Ring
Example 1 : N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide (CAS 1353983-09-1)
- Key Difference : The chloro-acetyl group is attached to the piperidin-4-ylmethyl position instead of the 2-ylmethyl group.
- Piperidin-4-yl derivatives are commonly used in CNS-targeting drugs due to their spatial arrangement .
Example 2 : N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1353945-71-7)
Variations in N-Alkyl Substituents
Example 3 : N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4)
- Key Differences :
- N-isopropyl group instead of N-ethyl.
- Benzyl substituent on the piperidine nitrogen.
- Impact : The bulkier isopropyl group may reduce solubility but enhance lipophilicity, while the benzyl group could improve binding to hydrophobic pockets in proteins .
Example 4 : N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (CAS 1353985-02-0)
Functional Group Modifications
Example 5: (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Key Difference: Hydroxyimino group replaces the chloro-acetyl group.
- Impact: The hydroxyimino group is less electrophilic than chloro-acetyl, reducing reactivity toward nucleophiles (e.g., in metabolic pathways) .
Example 6 : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Key Difference : Aryl substituents instead of a piperidine ring.
- Impact : Alachlor is a herbicide; the aromatic system enhances environmental persistence, whereas the piperidine moiety in the target compound may favor biodegradability .
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
Receptor Binding and Selectivity
Metabolic Stability
- Analogs with hydroxyimino or cyclopropyl groups (Examples 4–5) show improved stability .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic organic compound characterized by its unique piperidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride. The reaction conditions often include a base such as triethylamine to neutralize hydrochloric acid formed during the process. The general synthetic route can be summarized as follows:
- Starting Materials : Piperidine, chloroacetyl chloride, acetic anhydride.
- Reaction Conditions : Conducted in an inert solvent (e.g., dichloromethane) at low temperatures (0-5°C).
This compound is noted for its structural features, including a chloroacetyl group that enhances its reactivity and potential biological interactions .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies evaluating its efficacy against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These findings suggest that the compound has potent activity at non-cytotoxic concentrations, making it a candidate for further development in antimicrobial therapies .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the piperidine ring may interact with receptor sites, modulating their activity and resulting in various biological effects .
Case Studies
- Antimicrobial Efficacy : A study tested various piperidine derivatives, including this compound, demonstrating notable antibacterial activity against multiple strains. The results indicated that modifications on the piperidine ring could enhance biological activity, with specific substitutions yielding better outcomes against resistant strains .
- Inhibition Studies : Another research effort focused on enzyme inhibition where this compound was evaluated for its potential as a cholinesterase inhibitor, relevant for Alzheimer's disease treatment. The study highlighted its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a dual mechanism that could be beneficial in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
